

Peer-reviewed literature on beryllium diiodide properties

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Compound of Interest

Compound Name: *Beryllium diiodide*

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An Objective Comparison of Beryllium Halide Properties for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the properties of inorganic compounds is paramount. This guide provides a detailed comparison of the physicochemical properties of **beryllium diiodide** (BeI_2) and its halide counterparts: beryllium difluoride (BeF_2), beryllium dichloride (BeCl_2), and beryllium dibromide (BeBr_2). The information presented is collated from peer-reviewed literature and established chemical databases to ensure accuracy and reliability.

Comparative Analysis of Physical and Chemical Properties

The beryllium halides exhibit distinct trends in their physical and chemical properties, largely influenced by the increasing size and decreasing electronegativity of the halogen atom, moving from fluorine to iodine. These differences are critical for their application in synthesis and material science.

Physical Properties

Beryllium halides are all white, crystalline solids under standard conditions. However, their melting and boiling points show a significant variance, which can be attributed to the nature of the chemical bonds and the crystal structures. Beryllium fluoride has the highest melting and boiling points due to the strong ionic character of the Be-F bond and its polymeric, quartz-like

crystal structure.[1][2] In contrast, the other beryllium halides have more covalent character and adopt different crystal structures, leading to lower melting and boiling points.[2][3][4]

Table 1: Comparison of Physical Properties of Beryllium Halides

Property	Beryllium Difluoride (BeF ₂)	Beryllium Dichloride (BeCl ₂)	Beryllium Dibromide (BeBr ₂)	Beryllium Diiodide (BeI ₂)
Molar Mass (g/mol)	47.01	79.92	168.82	262.82
Appearance	Colorless, glassy lumps	White or yellow crystals	Colorless white crystals	Colorless needle-like crystals
Melting Point (°C)	554[5]	399[1]	508[6]	480[7]
Boiling Point (°C)	1169[5]	482[1]	520[6]	590[7]
Density (g/cm ³)	1.986[5]	1.899[1]	3.465[6]	4.325
Solubility in Water	Very soluble[5]	Soluble, hydrolyzes[8]	Very soluble[9]	Reacts violently
Solubility in Organic Solvents	Sparingly soluble in ethanol[5]	Soluble in alcohol, ether, benzene, pyridine[1]	Soluble in ethanol[9]	Slightly soluble in CS ₂ , soluble in ethanol

Crystal Structure

The crystal structures of beryllium halides are a key determinant of their physical properties. Beryllium fluoride adopts a trigonal crystal system, similar to α -quartz, with the space group P3₁21.[10][11] Beryllium dichloride, dibromide, and diiodide, on the other hand, have been reported to crystallize in an orthorhombic system with the space group Ibam.[1][7][12] Two polymorphs are known for BeCl₂, BeBr₂, and BeI₂, one with edge-sharing polytetrahedra and another resembling the structure of zinc iodide.[1][4][13]

Table 2: Crystallographic Data for Beryllium Halides

Compound	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference
BeF ₂	Trigonal	P3 ₁ 21	4.7329	4.7329	5.1788	90	90	120	[10]
BeCl ₂	Orthorhombic	Ibam	5.285	9.807	5.227	90	90	90	[1]
BeBr ₂	Orthorhombic	Ibam	-	-	-	-	-	-	[4]
BeI ₂	Orthorhombic	Ibam	6.025	11.316	6.035	90	90	90	[7]

Note:
Detailed
lattice
parameters
for the
orthorhombic
phase
of
BeBr₂
were
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Experimental Protocols

Synthesis of Beryllium Halides

The synthesis of anhydrous beryllium halides can be achieved through the direct reaction of beryllium metal with the respective halogens at elevated temperatures.

- General Workflow for Synthesis:



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Caption: General workflow for the synthesis of beryllium halides.

- Beryllium Difluoride (BeF₂): Typically produced by the thermal decomposition of ammonium tetrafluoroberyllate ((NH₄)₂BeF₄).
- Beryllium Dichloride (BeCl₂): Can be prepared by reacting beryllium metal with chlorine gas at high temperatures.^[1]
- Beryllium Dibromide (BeBr₂): Synthesized by passing bromine vapor over beryllium metal in a stream of argon gas at elevated temperatures.^[6]
- Beryllium Diiodide (BeI₂):** Prepared by the reaction of beryllium metal with iodine vapor at temperatures between 500°C and 700°C.

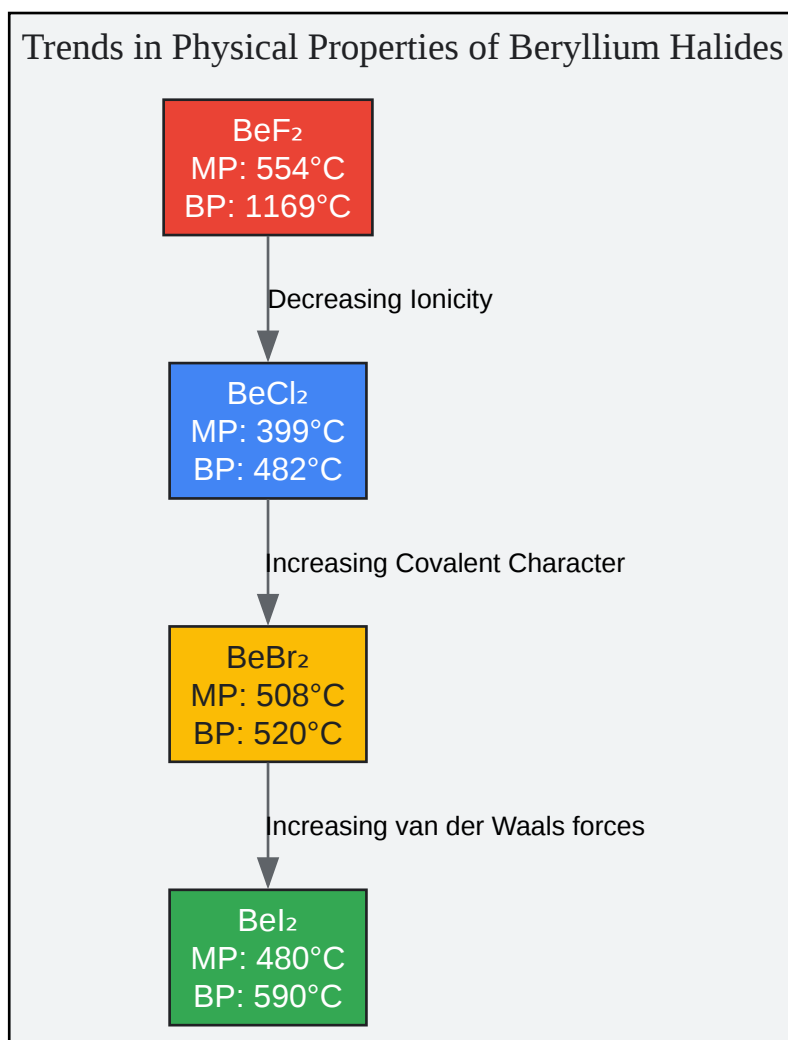
Determination of Physical Properties

Standard laboratory techniques are employed to determine the physical properties of these compounds, with appropriate safety precautions due to the toxicity of beryllium compounds.

- **Melting and Boiling Point Determination:** The melting and boiling points are typically determined using capillary methods in a melting point apparatus or a Thiele tube.^{[14][15][16][17]} The sample is heated slowly, and the temperatures at which phase transitions occur are recorded.
- **Crystal Structure Analysis:** Single-crystal or powder X-ray diffraction (XRD) is the primary method for determining the crystal structure, space group, and lattice parameters of the beryllium halides.^{[18][19][20]} The diffraction pattern of the crystalline solid is analyzed to elucidate its atomic and molecular structure.

Trends in Beryllium Halide Properties

A clear trend can be observed in the melting and boiling points of the beryllium halides (excluding BeF_2). As the atomic mass of the halogen increases, both the melting and boiling points generally increase. This trend is visualized in the diagram below. The anomalous behavior of BeF_2 is due to its significantly different crystal structure and the highly ionic nature of the Be-F bond.



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Caption: Trends in melting and boiling points of beryllium halides.

Conclusion

The properties of **beryllium diiodide** and its halide counterparts are diverse, offering a range of reactivities and physical characteristics that can be exploited in various scientific applications. This guide provides a consolidated resource for researchers, summarizing key experimental data and methodologies from the peer-reviewed literature. A clear understanding of these properties is essential for the safe and effective use of these compounds in a laboratory setting.

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